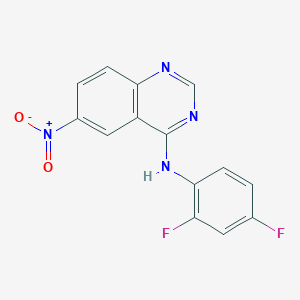

N-(2,4-difluorophenyl)-6-nitro-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-difluorophenyl)-6-nitro-4-quinazolinamine (NDFQ) is a quinazolineamine compound that is used in various scientific research applications. It is a versatile compound with the potential to be used in a wide range of applications. NDFQ has a wide variety of properties that make it desirable for scientific research. It is a relatively stable compound and has a low toxicity profile, making it a safe and effective research tool.

Applications De Recherche Scientifique

Conformers and Spectral Signatures

Research into the structural properties of related quinazolinamine derivatives has revealed insights into their conformers and spectral signatures, which are crucial for understanding their biological activities. For instance, AG-1478, a related compound, has been studied for its antiproliferative activity, with findings indicating two stable conformers with distinct spectral signatures that could assist in identifying target interactions (Khattab et al., 2016).

Antitumor and Antimalarial Properties

Quinazoline derivatives have demonstrated potent antimalarial, antibacterial, and antitumor activities. A notable example is trimetrexate, a compound within the quinazoline family that has shown a broad spectrum of antitumor effects and is under evaluation for clinical use (Elslager et al., 1983).

Inhibitors of Nitric Oxide Synthase

Certain quinazolinamines are recognized for their ability to inhibit inducible nitric oxide synthase (i-NOS), showcasing efficacy in animal models of inflammatory diseases. This highlights their potential for developing treatments for inflammation-related conditions (Tinker et al., 2003).

Synthetic Pathways and Biological Activities

The synthesis of quinazoline derivatives and their biological activities have been explored, with studies demonstrating the potential of these compounds in medicine. For example, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline-4,6-diamine has shown promise in various biological activities (Ouyang et al., 2016).

Optoelectronic Materials

Quinazolines also have applications beyond biomedicine, such as in the creation of optoelectronic materials. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for developing novel materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).

Antimicrobial Agents

N2,N4-disubstituted quinazoline-2,4-diamines have shown notable antimicrobial activity against multidrug-resistant Staphylococcus aureus, indicating their potential as a platform for future antibacterial agents (Van Horn et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with targets such as mammalian target of rapamycin (mtor), epidermal growth factor receptor (egfr), inducible nitric oxide synthase (inos), mitogen-activated protein 2 kinase 1 (map2k1), fibroblast growth factor receptor (fgfr), and transforming growth factor-β1 (tgfb1) . These proteins play crucial roles in cell growth, proliferation, differentiation, and survival.

Mode of Action

Based on the targets mentioned above, it can be inferred that the compound might interact with these proteins, altering their function and leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by N-(2,4-difluorophenyl)-6-nitro-4-quinazolinamine are likely to be those involving its targets. For instance, mTOR is involved in the PI3K/Akt pathway, which regulates cell growth and survival. EGFR is part of the ErbB pathway, which is involved in cell proliferation and differentiation .

Result of Action

The molecular and cellular effects of N-(2,4-difluorophenyl)-6-nitro-4-quinazolinamine’s action would depend on its interaction with its targets. If it inhibits the function of its targets, it could potentially lead to decreased cell growth and proliferation .

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-6-nitroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N4O2/c15-8-1-3-13(11(16)5-8)19-14-10-6-9(20(21)22)2-4-12(10)17-7-18-14/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYJMHDTTNOVHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-6-nitro-4-quinazolinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943328.png)

![2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2943330.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2943333.png)

![N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943335.png)

![3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2943340.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2-indazol-1-ylacetamide](/img/structure/B2943342.png)

![N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2943343.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2943347.png)